
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-
Übersicht
Beschreibung
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- is a chemical compound with the molecular formula C26H22NOP It is a derivative of benzenamine (aniline) where the amino group is substituted with a 4-methoxy group and a triphenylphosphoranylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- typically involves the reaction of 4-methoxyaniline with triphenylphosphine and a suitable reagent to form the phosphoranylidene derivative. One common method involves the use of a Wittig reaction, where the triphenylphosphine reacts with an appropriate aldehyde or ketone to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoranylidene derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- exerts its effects involves interactions with molecular targets such as enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites and modulating the activity of the target molecules. This can lead to changes in biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenamine, 4-methoxy-: A simpler derivative without the triphenylphosphoranylidene group.
Benzenamine, 4-methoxy-N-methyl-: Contains a methyl group instead of the triphenylphosphoranylidene group.
Benzenamine, 4-methoxy-N-(phenylmethylene)-: Contains a phenylmethylene group instead of the triphenylphosphoranylidene group.
Uniqueness
The presence of the triphenylphosphoranylidene group in Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Biologische Aktivität
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-, also known by its CAS number 14796-89-5, is a compound that exhibits notable biological activities, particularly in the fields of enzymatic modulation and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- is characterized by the molecular formula . Its structure includes a 4-methoxy group attached to an aniline backbone and a triphenylphosphoranylidene moiety. This unique combination enhances its stability and reactivity, making it a valuable compound in various chemical applications.
The biological activity of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- primarily arises from its ability to interact with enzymes and proteins. The triphenylphosphoranylidene group can act as a ligand, binding to active sites on enzymes and modulating their activity. This interaction can lead to significant alterations in biochemical pathways and cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, thereby influencing metabolic pathways.
- Protein Interaction : Its ability to bind proteins suggests potential roles in signal transduction and regulatory mechanisms within cells.
Biological Activities
Synthesis
The synthesis of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- typically involves the reaction of 4-methoxyaniline with triphenylphosphine through the Wittig reaction. Optimizing reaction conditions—such as temperature and solvent choice—is crucial for enhancing yield and purity during synthesis.
Case Studies
Several studies have explored the biological activity of compounds related to Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)-:
- Antiviral Activity : A study reported that N-phenylbenzamide derivatives could inhibit HBV replication by increasing A3G levels in liver cells .
- Enzymatic Studies : Investigations into enzyme interactions revealed that modifications in the chemical structure could significantly affect binding efficiency and inhibition rates.
Comparative Analysis
To better understand the uniqueness of Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- compared to similar compounds, the following table summarizes key features:
Compound Name | Structure | Unique Features |
---|---|---|
Benzenamine, 4-methoxy | C14H15N | Lacks triphenylphosphoranylidene group; simpler structure. |
Benzenamine, 4-methoxy-N-methyl | C15H17N | Contains a methyl group instead of triphenylphosphoranylidene; less sterically hindered. |
Benzenamine, 4-methoxy-N-(phenylmethylene) | C15H15N | Substituted with phenylmethylene; different reactivity profile. |
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)imino-triphenyl-λ5-phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22NOP/c1-27-22-19-17-21(18-20-22)26-28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-20H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHNPDUTCUWDKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348248 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14796-89-5 | |
Record name | Benzenamine, 4-methoxy-N-(triphenylphosphoranylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.